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molecular formula C7H7F3N2S B8310271 2-Ethylthio-5-trifluoromethylpyrimidine

2-Ethylthio-5-trifluoromethylpyrimidine

Cat. No. B8310271
M. Wt: 208.21 g/mol
InChI Key: JBCXKSQPKLVOMZ-UHFFFAOYSA-N
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Patent
US04705791

Procedure details

Potassium tert-butoxide (8.9 mmol) was added to an ice-cooled solution of ethanethiol (8.9 mmol) in dimethoxyethane (40 ml) and the mixture stirred at room temperature for 10 min before 2-chloro-5-trifluoromethylpyrimidine (8.9 mmol) in dimethoxyethane (10 ml) was added. The resultant mixture was stirred at room temperature for 2 h and at 80° C. for 30 mins. The solvent was then removed at reduced pressure and the residue distilled; yield 1.40 g (76%), b.p. 110°-112° C./40 mmHg. 1H NMR (CDCl3): δ 1.41 and 3.21 (Et), 8.65 (H-4 and H-6).
Quantity
8.9 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.9 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8.9 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH2:7]([SH:9])[CH3:8].Cl[C:11]1[N:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1>C(COC)OC>[CH2:7]([S:9][C:11]1[N:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1)[CH3:8] |f:0.1|

Inputs

Step One
Name
Quantity
8.9 mmol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8.9 mmol
Type
reactant
Smiles
C(C)S
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
8.9 mmol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was then removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
Smiles
C(C)SC1=NC=C(C=N1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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